

# "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine"

## chemical structure and IUPAC name

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### Compound of Interest

Compound Name: *Methyl-(2-methyl-thiazol-4-ylmethyl)-amine*

Cat. No.: *B119609*

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## In-Depth Technical Guide: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is a heterocyclic amine containing a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds. This compound, in particular, serves as a key intermediate or building block in the synthesis of more complex molecules, primarily targeting neurological disorders and agrochemical applications.<sup>[1]</sup> Its structural features, including the thiazole ring and the N-methylated aminomethyl group, make it a valuable synthon for generating libraries of compounds for drug discovery and development.

### Chemical Structure and Properties

The chemical identity and fundamental properties of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** are summarized below.

Table 1: Chemical Identity and Properties

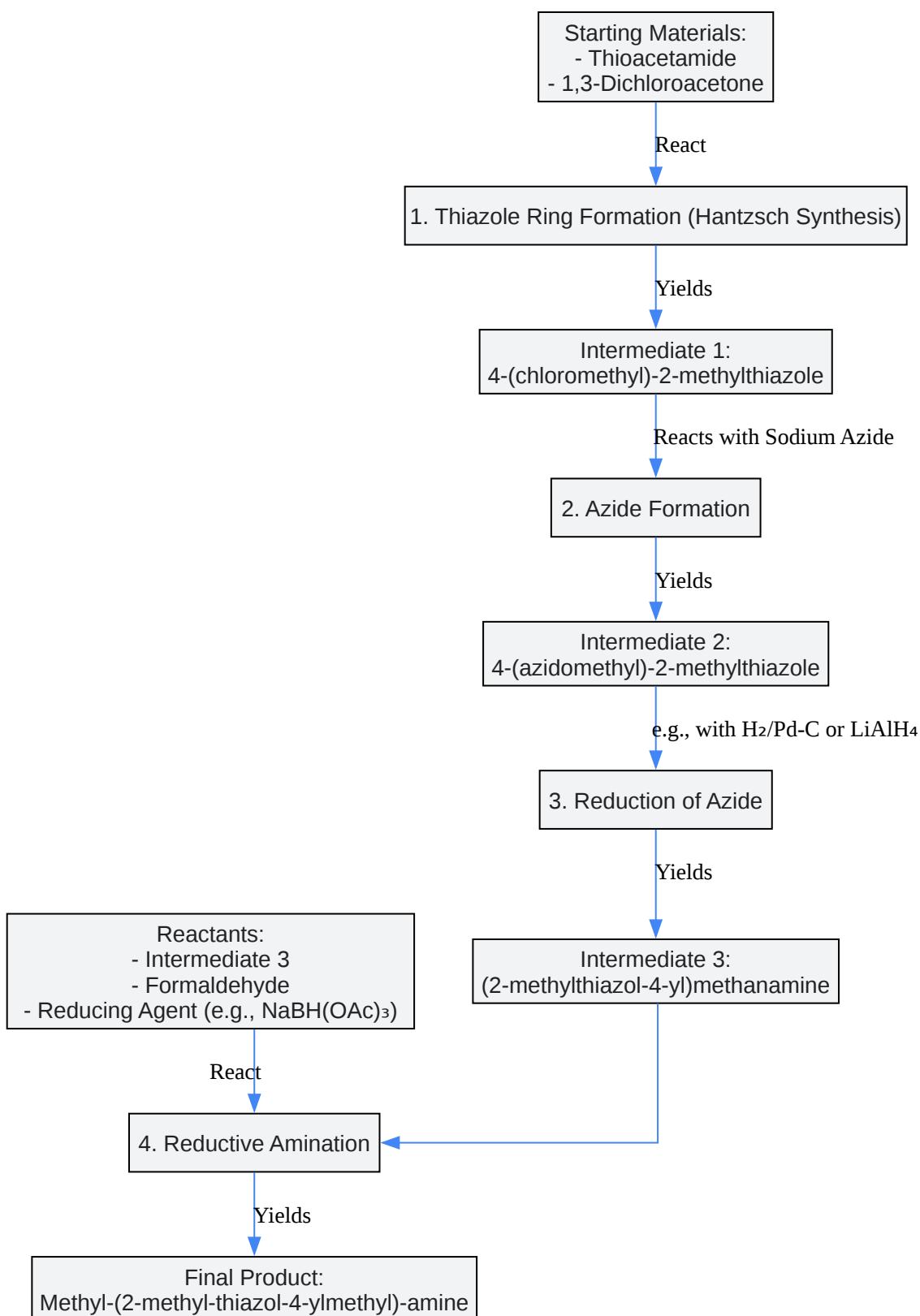
Property	Value	Reference
IUPAC Name	N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine	<a href="#">[1]</a>
Synonyms	2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole	<a href="#">[1]</a>
CAS Number	144163-81-5	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	142.23 g/mol	<a href="#">[1]</a>
Chemical Structure	 Chemical structure of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine	
Storage Conditions	0-8°C	<a href="#">[1]</a>

## Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is not readily available in the public domain, likely due to its primary role as a commercial building block. However, a plausible multi-step synthesis can be proposed based on established methodologies for thiazole synthesis and amine elaboration, such as the Hantzsch thiazole synthesis followed by reductive amination.

### Proposed Synthetic Pathway

A general workflow for the synthesis is outlined below. This represents a common approach to this class of compounds.

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Caption: Proposed synthetic workflow for **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**.

**Detailed Methodologies:**

- Step 1: Synthesis of 4-(chloromethyl)-2-methylthiazole (Intermediate 1)
  - To a stirred solution of thioacetamide in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,3-dichloroacetone.
  - Heat the reaction mixture at reflux for 2-4 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
  - The crude product can be purified by column chromatography or distillation.
- Step 2: Synthesis of 4-(azidomethyl)-2-methylthiazole (Intermediate 2)
  - Dissolve 4-(chloromethyl)-2-methylthiazole in a polar aprotic solvent such as dimethylformamide (DMF).
  - Add sodium azide ( $\text{NaN}_3$ ) in a slight excess (e.g., 1.2 equivalents).
  - Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
  - Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 3: Synthesis of (2-methylthiazol-4-yl)methanamine (Intermediate 3)
  - Dissolve 4-(azidomethyl)-2-methylthiazole in a suitable solvent (e.g., methanol or tetrahydrofuran).

- Perform the reduction of the azide to a primary amine. This can be achieved through various methods, such as:
  - Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
  - Reduction with lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous solvent like THF, followed by an aqueous workup.
- After the reaction is complete, isolate the amine, often as a salt, by filtration or extraction.
- Step 4: Synthesis of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** (Final Product)
  - Dissolve (2-methylthiazol-4-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
  - Add an aqueous solution of formaldehyde (1 equivalent).
  - After a brief stirring period, add a reducing agent, such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), portion-wise.
  - Stir the reaction at room temperature for several hours until completion.
  - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
  - Purify the final product by column chromatography on silica gel.

## Biological Activity and Data Presentation

While **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is primarily documented as a synthetic intermediate for pharmaceuticals targeting neurological disorders, specific quantitative biological data for this compound is not publicly available. However, the broader class of thiazole derivatives has been extensively studied for activity against various targets relevant to neurodegenerative diseases, particularly Alzheimer's disease. The data presented below is for related thiazole-containing compounds and serves as a reference for the potential biological activities that derivatives of the title compound might exhibit.

Table 2: Biological Activities of Representative Thiazole Derivatives in the Context of Neurological Disorders

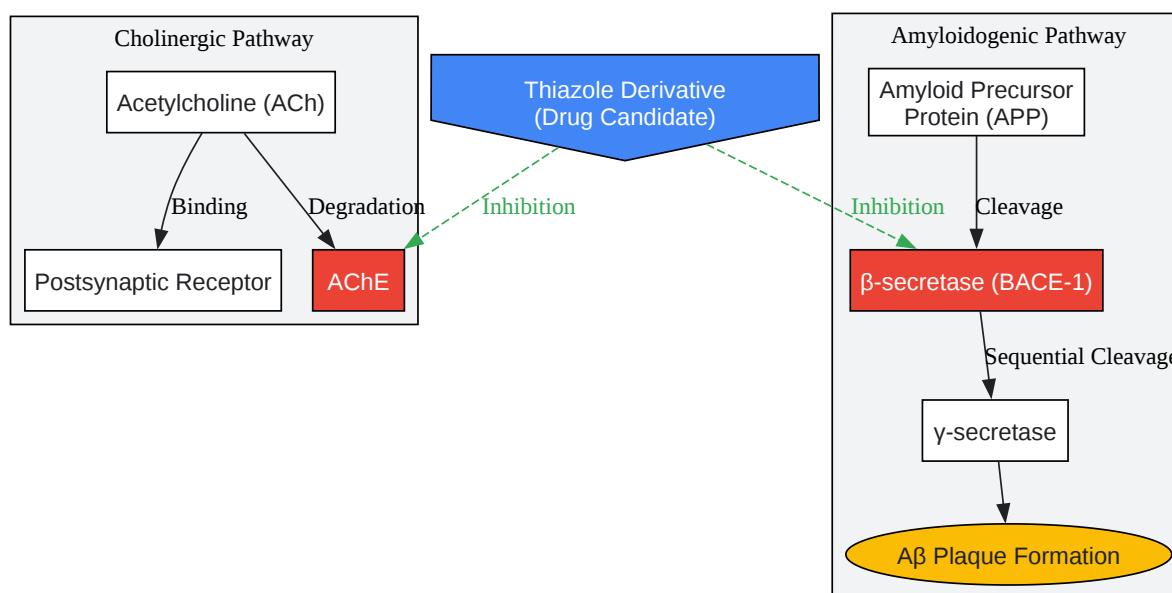
Compound	Target	Activity Metric	Value	Reference
Class/Derivative				
Amine-containing thiazole derivatives (e.g., N-(2,3-dimethylphenyl)thiazol-2-amine)	Acetylcholinesterase (AChE)	IC <sub>50</sub>	9 nM	[2]
Butyrylcholinesterase (BuChE)		IC <sub>50</sub>	0.646 μM	[2]
Thiazole-based derivatives (Compound 10)	Acetylcholinesterase (AChE)	IC <sub>50</sub>	103.24 nM	[3]
Thiazole-based derivatives (Compound 16)	Acetylcholinesterase (AChE)	IC <sub>50</sub>	108.94 nM	[3]
Benzimidazole-based thiazoles (Analog 16)	Acetylcholinesterase (AChE)	IC <sub>50</sub>	0.10 ± 0.05 μM	[4]
Butyrylcholinesterase (BuChE)		IC <sub>50</sub>	0.20 ± 0.05 μM	[4]
Thiazol-imidazole-acetamide derivatives	β-secretase (BACE-1)	IC <sub>50</sub>	< 5 μM	[2]

Disclaimer: The data in Table 2 is for structurally related compounds and not for **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** itself. It is presented to illustrate the therapeutic potential of the thiazole scaffold.

# Potential Signaling Pathways in Neurological Disorders

Given its application as an intermediate for drugs targeting neurological disorders, derivatives of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** are likely designed to modulate pathways implicated in neurodegeneration. Based on literature for related thiazole compounds, a key area of investigation is Alzheimer's disease, where inhibition of enzymes like Acetylcholinesterase (AChE) and  $\beta$ -secretase (BACE-1) are primary therapeutic strategies.

The following diagram illustrates the hypothetical intervention points for a thiazole-based drug candidate within the Alzheimer's disease pathology.



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Caption: Potential mechanisms of action for thiazole derivatives in Alzheimer's disease.

This diagram illustrates two major pathways in Alzheimer's pathology. The cholinergic pathway involves the breakdown of the neurotransmitter acetylcholine by AChE, and its inhibition can improve cognitive function. The amyloidogenic pathway involves the cleavage of APP by BACE-1, leading to the formation of amyloid-beta plaques. Thiazole derivatives have shown potential to inhibit both of these enzymes, making them multi-target drug candidates.

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